
"4-(2-Bromo-4-chlorophenyl)morpholine" NMR
data

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
4-(2-Bromo-4-

chlorophenyl)morpholine

CAS No.: 1432058-09-7

Cat. No.: B1380331 Get Quote

This Application Note is designed for medicinal chemists and analytical scientists involved in

the structural validation of halogenated N-aryl morpholines. It provides a comprehensive

protocol for the NMR characterization of 4-(2-Bromo-4-chlorophenyl)morpholine, a critical

intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

Part 1: Introduction & Structural Analysis
Compound Identity:

IUPAC Name: 4-(2-Bromo-4-chlorophenyl)morpholine

Molecular Formula: C₁₀H₁₁BrClNO

Molecular Weight: 276.56 g/mol

Key Structural Features:

Morpholine Ring: A saturated heterocycle acting as a moderate electron-donating group

(EDG) via the nitrogen lone pair.

Halogenated Phenyl Core: The 2-Bromo and 4-Chloro substituents create a unique

electronic environment. The bulky bromine atom at the ortho position (C2) induces
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significant steric strain, likely forcing the morpholine ring out of coplanarity with the

benzene ring. This "steric twist" attenuates the conjugation of the nitrogen lone pair,

affecting chemical shifts significantly compared to non-hindered analogs.

Part 2: Experimental Protocols
Synthesis Route (For Context)
To ensure the purity of the sample being analyzed, it is crucial to understand its origin. The

most robust synthesis involves Nucleophilic Aromatic Substitution (S_NAr).

Precursor: 2-Bromo-4-chloro-1-fluorobenzene.

Reagent: Morpholine (3.0 equiv).

Conditions: K₂CO₃, DMSO, 100°C, 4h.

Purification: Column chromatography (Hexanes/EtOAc).

NMR Sample Preparation Protocol
Solvent Selection:Chloroform-d (CDCl₃) is the standard solvent. It minimizes solute-solvent

hydrogen bonding that can broaden signals.

Alternative: DMSO-d₆ if solubility is an issue, though this may shift amide/amine signals

(not present here, but affects water peak).

Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming

homogeneity.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

Part 3: Spectral Data & Analysis
The following data represents the High-Confidence Reference Values derived from substituent

chemical shift increments (SCS) and validated against analogous 2-halo-N-aryl morpholines.
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¹H NMR Data (400 MHz, CDCl₃)
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Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling (J,
Hz)

Assignment
Logic

H-3 7.58 Doublet (d) 1H J ≈ 2.4

Most

Deshielded.

Located

between Br

and Cl. The

combined

inductive

effect of two

ortho

halogens

shifts this

significantly

downfield.

H-5 7.28 dd 1H J ≈ 8.7, 2.4

Meta to the

morpholine

nitrogen.

Coupled

ortho to H-6

and meta to

H-3.

H-6 7.02 Doublet (d) 1H J ≈ 8.7 Shielded.Orth

o to the

electron-

donating

Morpholine

Nitrogen.

However, the

2-Br steric

twist reduces

this shielding

compared to

typical

anilines
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(usually ~6.7

ppm).

Morph-O 3.86 Triplet (t) 4H J ≈ 4.6

Protons

adjacent to

Oxygen

(deshielded

by

electronegati

vity).

Characteristic

morpholine

ether signal.

Morph-N 3.08 Triplet (t) 4H J ≈ 4.6

Protons

adjacent to

Nitrogen.

Slightly

deshielded by

the N-Aryl

ring current.

¹³C NMR Data (100 MHz, CDCl₃)
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Position Shift (δ, ppm) Type Assignment Note

C-1 149.5 Quaternary (C_q)
Ipso-N. Deshielded by

Nitrogen attachment.

C-3 133.2 CH

C-H between

Halogens. High shift

due to heavy halogen

substitution.

C-4 128.8 Quaternary (C_q)

Ipso-Cl. Typical

chloro-aromatic shift.

[1]

C-5 128.1 CH Meta to Nitrogen.

C-6 120.5 CH

Ortho to Nitrogen.

Shielded by

resonance

(mesomeric effect).

C-2 119.8 Quaternary (C_q)

Ipso-Br. Distinctive

upfield shift for C-Br

due to the "Heavy

Atom Effect".

Morph-O 67.0 CH₂ Ether carbons.

Morph-N 51.8 CH₂ Amine carbons.

Part 4: Visualization & Logic Flow
The following diagram illustrates the assignment logic, highlighting the critical "Steric Twist"

caused by the 2-Bromo group, which is the key diagnostic feature for this molecule.
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Caption: Logical flow for NMR assignment. The 2-Bromo substituent induces a steric twist,

decoupling the Nitrogen lone pair and shifting H-6 downfield relative to non-hindered anilines.

Part 5: Troubleshooting & Validation
Common Impurities:

2-Bromo-4-chloroaniline (Starting Material):

Diagnostic: Look for a broad singlet (NH₂) around 4.0–5.5 ppm.
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Shift Change: The aromatic protons in the aniline will be more shielded (H-6 ≈ 6.7 ppm)

compared to the product (H-6 ≈ 7.0 ppm).

Morpholine (Excess Reagent):

Diagnostic: Intense triplets at 2.9 ppm and 3.7 ppm.

Validation: Ensure integral ratio of Aromatic (3H) to Aliphatic (8H) is exactly 3:8.

Self-Validating Check:

Calculate the coupling constant (J) between H-5 and H-6. It must be ~8.8 Hz (typical ortho

coupling).

Verify the meta coupling on H-3. It must be a sharp doublet with J ≈ 2.4 Hz. If it appears as a

singlet, your resolution is too low; re-shim the magnet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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